molecular formula C12H12N2O2 B1421416 methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1244860-54-5

methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1421416
M. Wt: 216.24 g/mol
InChI Key: YGKTXQHFHQNJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Scientific Research Applications

  • Antimicrobial Agents :

    • Novel benzimidazole–oxadiazole hybrids were synthesized as potential antimicrobial agents. These compounds, including the core moiety related to methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate, showed potent anti-tubercular activity against Mycobacterium tuberculosis, displaying better efficacy than standard drugs like pyrazinamide and ciprofloxacin (Shruthi et al., 2016).
  • Antitumor Agents :

    • Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized as potential antitumor agents. These compounds exhibited high activity against various cancer cell lines, particularly in Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
  • Anticancer Agents :

    • A series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters were synthesized and tested for antiproliferative effects against breast cancer cell lines. Some compounds showed greater antiproliferative effects than cisplatin, a standard reference compound, highlighting their potential as cancer therapeutics (Karthikeyan et al., 2017).
  • Corrosion Inhibition :

    • Derivatives of benzimidazole were synthesized and evaluated as corrosion inhibitors for mild steel in sulphuric acid. These compounds showed effective corrosion inhibition, indicating their potential application in material sciences (Ammal et al., 2018).
  • Synthesis of Heterocycles :

    • Research on the synthesis of various heterocycles using benzimidazole derivatives was conducted. These studies are crucial in organic chemistry for developing novel compounds with diverse applications (Dzedulionytė et al., 2022).
  • Antimicrobial Activities of Fused Heterocyclic Compounds :

    • Novel fused heterocyclic compounds were synthesized and tested for antimicrobial activity. Such studies highlight the role of benzimidazole derivatives in creating new compounds with potential biological applications (Khairwar et al., 2021).

properties

IUPAC Name

methyl 2-cyclopropyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)8-4-5-9-10(6-8)14-11(13-9)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKTXQHFHQNJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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